molecular formula C16H13ClN4O3S B2505715 N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896333-50-9

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2505715
CAS No.: 896333-50-9
M. Wt: 376.82
InChI Key: SKVBKAHPTVRQAV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including a chloro-substituted methoxyphenyl ring, a pyrido[1,2-a][1,3,5]triazin-4-one moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methoxyaniline and 2-chloroacetyl chloride, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiolation to form the final product. Reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfanyl group to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c1-24-12-6-5-10(17)8-11(12)18-14(22)9-25-15-19-13-4-2-3-7-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVBKAHPTVRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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